(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Overview
Description
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Scalable Synthesis: A stereoselective and scalable synthesis of this compound has been developed, highlighting its potential for large-scale production. The stereoselectivity of cyclopropanation is controlled by the functional group at C-α (Wang et al., 2013).
- Synthesis of Stereoisomers: All four stereoisomers of this compound have been synthesized, significantly shortening known literature procedures for these unnatural amino acids. This synthesis provides either pure cis or trans acid (Bakonyi et al., 2013).
Applications in Drug Development and Material Science
- Conformationally Constrained β-amino Acid Precursors: This compound serves as a precursor to conformationally constrained β-amino acids, which are potential candidates for forming oligomers with definite secondary structures (Krow et al., 2016).
- Peptidomimetic Synthesis: Efficient synthesis of this compound leads to diastereomers used in peptide-based drug discovery, illustrating its utility in developing novel pharmaceuticals (Mandal et al., 2005).
Molecular Structure and Synthesis Techniques
- Structural Analysis for Medicinal Chemistry: It plays a role in the synthesis of other structurally complex molecules, contributing to a better understanding of molecular interactions in medicinal chemistry (Hart & Rapoport, 1999).
- Electrocatalytic Cyclization Applications: The compound's involvement in electrocatalytic cyclization processes points to its significance in advanced chemical synthesis methods (Elinson et al., 2006).
Biomedical Research and Development
- Inhibition of Ethylene Biosynthesis: Its derivative, 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid, has been studied as an inhibitor of ethylene biosynthesis, indicating potential agricultural applications (Switzer et al., 1989).
Advanced Chemical Engineering
- Continuous Photo Flow Synthesis: The compound is part of research in continuous photo flow synthesis, showcasing its relevance in modern chemical engineering and material science (Yamashita et al., 2019).
Properties
IUPAC Name |
(1R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIIZQXOIDYWBS-PRJMDXOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452191 | |
Record name | (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197142-34-0 | |
Record name | (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a scalable synthesis for (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid?
A1: The development of a scalable synthesis for this compound is significant because it allows for the production of larger quantities of this compound. [] This is essential for further research and potential applications, as it provides sufficient material for investigation and development. Without a scalable synthesis, obtaining sufficient quantities for research or commercial purposes would be challenging and costly.
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